molecular formula C8H7F3N4O B15236232 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one

6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one

Cat. No.: B15236232
M. Wt: 232.16 g/mol
InChI Key: AKEZOOWPXROVKH-UHFFFAOYSA-N
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Description

6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. Key structural characteristics include:

  • Position 1: A 2,2,2-trifluoroethyl group, which enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing properties.
  • Position 6: A methyl group, which may influence steric interactions and solubility.

This scaffold is structurally related to purine analogs, enabling interactions with enzymes like kinases, phosphodiesterases, and xanthine oxidase .

Properties

Molecular Formula

C8H7F3N4O

Molecular Weight

232.16 g/mol

IUPAC Name

6-methyl-1-(2,2,2-trifluoroethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7F3N4O/c1-4-13-6-5(7(16)14-4)2-12-15(6)3-8(9,10)11/h2H,3H2,1H3,(H,13,14,16)

InChI Key

AKEZOOWPXROVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2CC(F)(F)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-one with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique properties make it suitable for the formulation of pesticides and the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Substituents (Position) Key Biological Activities References
Target Compound 1: CF₃CH₂; 6: CH₃ Under investigation N/A
Allopurinol 1: H; 6: H Xanthine oxidase inhibition (gout treatment)
5-Amino-6-methyl-1-phenyl derivative 1: Ph; 5: NH₂; 6: CH₃ Anti-inflammatory, ulcerogenicity studies
HS38 1: 3-Cl-Ph; 6: S(CH₂)₂CONH₂ DAPK1/ZIPK kinase inhibition
6-Mercapto-1-phenyl derivative 1: Ph; 6: SH Antimicrobial activity
VEGFR-2 Inhibitor (8c) 1: 4-Br-Ph; 6: CF₃ Antiangiogenic (VEGFR-2 inhibition)
Compound 11e (anti-inflammatory) 1: Ph; 6: CH₃; 5: Arylthiazole substituent Potent anti-inflammatory activity

Key Research Findings and Structure-Activity Relationships (SAR)

Role of Substituents at Position 1

  • Phenyl (Ph): Derivatives with aromatic groups at position 1, such as 5-amino-6-methyl-1-phenyl (), exhibit anti-inflammatory activity but may suffer from higher ulcerogenicity .
  • Chlorophenyl (Cl-Ph) : HS38 (1-(3-chlorophenyl)) demonstrates selective kinase inhibition, suggesting halogenated aryl groups improve selectivity for enzyme active sites .

Substituents at Position 6

  • Methyl (CH₃): The methyl group in the target compound and 5-amino-6-methyl-1-phenyl derivatives () balances steric hindrance and solubility, favoring oral bioavailability .
  • Trifluoromethyl (CF₃) : In VEGFR-2 inhibitors (e.g., 8c), CF₃ enhances electronic interactions with hydrophobic enzyme pockets, improving potency .
  • Mercapto (SH) : Thiol-containing derivatives (e.g., 6-mercapto-1-phenyl) show antimicrobial activity, likely due to thiol-mediated redox interactions .

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